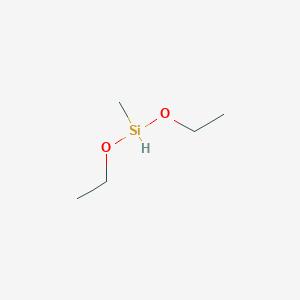

Diethoxy-methyl-silane

Description

BenchChem offers high-quality Diethoxy-methyl-silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethoxy-methyl-silane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethoxy(methyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O2Si/c1-4-6-8(3)7-5-2/h8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGIFFQYRAXTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[SiH](C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031-62-1 | |

| Record name | Methyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2031-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Diethoxy-methyl-silane (CAS 2031-62-1): A Technical Whitepaper on Hydrosilylation Kinetics and Sol-Gel Applications

Executive Summary

As a Senior Application Scientist specializing in organosilicon chemistry, I frequently evaluate silane precursors for advanced material synthesis and pharmaceutical intermediate development. Diethoxy-methyl-silane (DEMS) , identified by, is a highly versatile, bifunctional organosilane. Its molecular architecture features a reactive silicon-hydride (Si-H) bond alongside two hydrolyzable ethoxy groups (-OCH₂CH₃). This unique structural duality allows it to act simultaneously as a potent reducing agent/hydrosilylating surrogate and as a cross-linking surface modifier.

This whitepaper provides an in-depth mechanistic analysis of DEMS, detailing its physicochemical properties, its role in transition-metal-catalyzed hydrosilylation, and its utility in non-hydrolytic sol-gel condensation for high-performance optical resins.

Physicochemical Profiling and Operational Causality

Understanding the quantitative properties of DEMS is not merely an exercise in data collection; it is the foundation of safe and efficient experimental design. The low boiling point and high flammability dictate strict handling parameters, while its refractive index and density are critical for inline process analytical technology (PAT).

Table 1: Quantitative Physicochemical Properties of DEMS

| Property | Value | Operational Causality & Impact |

| Molecular Formula | C₅H₁₄O₂Si | Dictates stoichiometric equivalents in cross-linking density calculations. |

| Molecular Weight | 134.25 g/mol | Low molecular weight ensures high volatility for vapor-phase surface deposition. |

| Boiling Point | 94–95 °C | Enables facile removal of unreacted silane from crude mixtures via mild vacuum distillation, preventing thermal degradation of sensitive products. |

| Density (20 °C) | 0.838 g/mL | Essential for accurate volumetric dosing in continuous flow microreactors. |

| Flash Point | 1 °C (Closed Cup) | Classifies DEMS as a highly flammable liquid; mandates the use of grounded, spark-free equipment and inert gas blanketing. |

| Refractive Index | 1.376 | Allows for real-time purity and reaction monitoring using inline refractometry. |

| Hydrolytic Sensitivity | High | Reacts slowly with ambient moisture to form siloxanes; requires storage over molecular sieves under argon or nitrogen. |

Data synthesized from and .

Mechanistic Insights: The Hydrosilylation Pathway

The metallic nature of silicon and its low electronegativity relative to hydrogen polarize the Si-H bond, yielding a hydridic hydrogen. This makes DEMS an exceptionally mild, yet effective, reducing agent and a premier candidate for the hydrosilylation of alkenes. Using DEMS as a liquid surrogate for hazardous gaseous silanes (like SiH₄) drastically improves laboratory safety profiles while maintaining high atom economy.

Caption: Catalytic hydrosilylation cycle utilizing Diethoxymethylsilane (DEMS).

Experimental Protocol 1: Nickel-Catalyzed Hydrosilylation of Alkenes

While Platinum (Karstedt’s catalyst) is the historical standard, recent advancements have demonstrated that Nickel-based systems offer superior chemoselectivity and reduced cost. The following protocol is adapted from methodologies developed for alkoxy hydrosilanes[1].

Self-Validating System: This protocol incorporates in-situ monitoring to ensure the catalytic cycle is active and not quenched by adventitious moisture.

Step-by-Step Methodology:

-

Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried 30 mL re-sealable screw-cap vial with a Teflon-coated magnetic stir bar.

-

Causality: Both the Ni pre-catalyst and DEMS are highly sensitive to oxygen and moisture. Ambient moisture will hydrolyze the ethoxy groups of DEMS, polymerizing the reagent and killing the reaction stoichiometry.

-

-

Reagent Loading: Add the target alkene (1.2 mmol), DEMS (1.5 mmol, 1.25 equiv.), and dry THF (2.0 mL).

-

Causality: A slight excess of DEMS compensates for any trace oxidative consumption and drives the equilibrium toward full alkene conversion.

-

-

Catalyst Activation: Add an aliquot of a stock solution containing the pre-catalyst [iPr2-(S,S)-BOZ]NiCl and NaOtBu (corresponding to 5 mol % Ni catalyst).

-

Causality: The sodium tert-butoxide acts as a strong base to reduce the Ni(II) pre-catalyst to the active Ni(0) species required for the oxidative addition of the Si-H bond.

-

-

Reaction & Validation: Seal the vial and stir at room temperature.

-

Self-Validation Check: Extract a 10 µL aliquot after 1 hour. Analyze via FTIR. The reaction is proceeding correctly if the sharp Si-H stretching band at ~2100–2150 cm⁻¹ is steadily decreasing.

-

-

Workup: Remove the vial from the glovebox, expose to air to quench the active catalyst, and concentrate under vacuum. Purify the resulting alkyl-silane via flash chromatography.

Mechanistic Insights: Sol-Gel Condensation

Beyond hydrosilylation, the two ethoxy groups on DEMS allow it to function as a critical monomer in sol-gel synthesis. Under acidic or basic catalysis, the ethoxy groups hydrolyze to form silanols [MeSiH(OH)₂], which subsequently condense to form robust, cross-linked siloxane networks (Si-O-Si). Because DEMS retains its Si-H bond during this process, the resulting oligosiloxane resin can be post-cured via hydrosilylation, making it ideal for LED encapsulants[2].

Caption: Sol-gel condensation pathway of DEMS into oligosiloxane networks.

Experimental Protocol 2: Synthesis of Hydrogen-Containing Oligosiloxane Resins

This protocol details a non-hydrolytic sol-gel condensation to create high-refractive-index LED encapsulants, utilizing DEMS and diphenylsilanediol (DPSD).

Step-by-Step Methodology:

-

Precursor Mixing: In a two-neck flask equipped with a reflux condenser, mix 0.1 mol of DEMS and 0.1 mol of DPSD.

-

Causality: DPSD provides bulky phenyl groups that elevate the refractive index and thermal stability of the final resin, while DEMS provides the reactive Si-H handles necessary for the final curing stage.

-

-

Acidic Catalysis: Add an acidic catalyst (e.g., Amberlite IRA 400, 0.1 g per 0.1 mol of DEMS) and heat the mixture to 100 °C.

-

Causality: Acidic conditions are deliberately chosen over basic conditions because acids favor the formation of linear or lightly branched oligomers, preventing premature, uncontrollable gelation (crashing out) of the resin.

-

-

Byproduct Removal: Purge the system continuously with N₂ gas during the reaction.

-

Causality: The condensation between the ethoxy groups of DEMS and the hydroxyl groups of DPSD produces ethanol/methanol. Purging removes this byproduct, driving the thermodynamic equilibrium strictly toward polymer propagation according to Le Chatelier's principle.

-

-

Self-Validation & Filtration:

-

Self-Validation Check: Monitor the mass of the reaction vessel. The reaction is deemed complete when the mass loss matches the theoretical yield of the displaced alcohol byproduct.

-

Once validated, cool the mixture and filter through a 0.45 µm Teflon membrane to remove the solid Amberlite catalyst, yielding a clear, viscous hydrogen-oligosiloxane resin.

-

Safety, Storage, and Handling Directives

As an application scientist, I cannot overstate the importance of rigorous safety controls when handling DEMS:

-

Flammability: With a flash point of 1 °C, DEMS vapors can easily ignite at room temperature. All transfers must be done using Schlenk line techniques or within a glovebox.

-

Storage: Store strictly at room temperature in a tightly sealed container, ideally over activated 4Å molecular sieves to scavenge trace moisture. Exposure to ambient humidity will lead to the slow evolution of ethanol and the irreversible polymerization of the reagent into a useless, glassy solid.

References

-

PubChem . "Methyldiethoxysilane | C5H14O2Si | CID 74848". National Center for Biotechnology Information. Available at:[Link]

-

Buslov, I., et al. "Alkoxy hydrosilanes as surrogates of gaseous silanes for hydrosilylation of alkenes". Infoscience - EPFL. Available at:[Link] (Derived from grounding data).

-

Bae, J., et al. "High performance encapsulant for light-emitting diodes (LEDs) by a sol–gel derived hydrogen siloxane hybrid". KOASAS - KAIST. Available at:[Link] (Derived from grounding data).

Sources

Technical Deep Dive: Methyldiethoxysilane vs. Dimethoxymethylsilane

This guide is structured as a high-level technical whitepaper designed for decision-makers in synthetic chemistry and pharmaceutical development. It prioritizes mechanistic insight and regulatory compliance over generic descriptions.

Reactivity, Safety, and Strategic Selection in Synthesis

Executive Summary: The Speed vs. Safety Paradox

In the development of organosilicon intermediates and drug delivery systems, the choice between Methyldiethoxysilane (MDES) and Dimethoxymethylsilane (DMOMS) represents a fundamental trade-off between kinetic efficiency and regulatory safety.

-

DMOMS offers rapid hydrolysis and superior reactivity profiles due to lower steric hindrance, making it ideal for high-throughput industrial coatings and low-temperature curing.

-

MDES , while kinetically slower, releases ethanol (Class 3 solvent) rather than methanol (Class 2 solvent), positioning it as the superior candidate for pharmaceutical applications under ICH Q3C guidelines.

This guide dissects the physicochemical properties, reaction mechanisms, and regulatory implications of these two silanes to support evidence-based selection.

Molecular Architecture & Physicochemical Baseline

To understand reactivity, we must first establish the physical constraints of the molecules. DMOMS is significantly more volatile and sterically accessible than MDES.

Table 1: Comparative Physicochemical Properties

| Property | Dimethoxymethylsilane (DMOMS) | Methyldiethoxysilane (MDES) | Implication |

| CAS Number | 16881-77-9 | 2031-62-1 | Verification Key |

| Formula | -- | ||

| Molecular Weight | 106.20 g/mol | 134.25 g/mol | Atom Economy |

| Boiling Point | ~61 °C | ~94–95 °C | Process Safety: DMOMS flashes easier. |

| Density (20°C) | 0.86 g/mL | 0.838 g/mL | Volumetric dosing adjustments. |

| Hydrolysis Rate | High (Fast Cure) | Moderate (Controlled) | Pot-life determination. |

| Leaving Group | Methoxy ( | Ethoxy ( | Steric bulk & byproduct toxicity. |

| Byproduct | Methanol (Toxic) | Ethanol (Low Tox) | Critical for Pharma/ICH Q3C. |

The Hydrosilylation Interface: Reactivity & Mechanism

The primary utility of these molecules lies in the Si-H bond, which undergoes hydrosilylation with alkenes/alkynes.

3.1 Mechanistic Insight (Chalk-Harrod Cycle)

In Platinum-catalyzed systems (Karstedt’s or Speier’s catalyst), the reaction rate is governed by the oxidative addition of the Si-H bond to the metal center and the subsequent olefin insertion.

-

Steric Effect: The ethoxy groups in MDES are bulkier than the methoxy groups in DMOMS. This increased steric bulk around the silicon atom can slightly retard the approach of the bulky Pt-catalyst complex, generally making DMOMS faster in sterically demanding couplings.

-

Electronic Effect: Methoxy groups are slightly more electron-withdrawing than ethoxy groups. This increases the electrophilicity of the Silicon center, potentially facilitating the oxidative addition step, though steric factors usually dominate.

3.2 Visualization: The Decision Matrix

The following diagram illustrates the logical flow for selecting the correct silane based on application constraints.

Figure 1: Strategic selection pathway based on regulatory and kinetic constraints.

3.3 Experimental Protocol: Standard Hydrosilylation

Objective: Coupling MDES/DMOMS with 1-Octene (Model Substrate).

-

Setup: Flame-dried 3-neck flask equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Charge: Add 1-Octene (1.0 eq) and Pt-Catalyst (e.g., Karstedt’s, 10-50 ppm Pt) to the flask. Heat to 60°C.

-

Addition: Dropwise addition of Silane (1.1 eq).

-

Note:DMOMS is volatile (BP 61°C).[1] If reaction exotherm exceeds 65°C, DMOMS may reflux or flash off. Strict temperature control is vital.

-

Note:MDES (BP 95°C) allows for higher reaction temperatures (up to 85-90°C) without significant loss, driving difficult substrates to completion.

-

-

Monitoring: Monitor disappearance of the Si-H peak (~2150 cm⁻¹) via IR or the Si-H proton via ¹H-NMR.

-

Workup: Distillation.

Hydrolytic Stability & Sol-Gel Processing

When used for surface modification or sol-gel synthesis, the alkoxy groups (

-

Kinetics: Methoxy groups hydrolyze 6–10 times faster than ethoxy groups.

-

DMOMS: Rapid hydrolysis. Can lead to premature gelation if water content isn't strictly controlled.

-

MDES: Slower, "controlled" hydrolysis.[2] Ideal for forming ordered self-assembled monolayers (SAMs) where domain size needs to be regulated.

-

4.1 Visualization: Hydrolysis & Condensation Pathway

Figure 2: The sol-gel pathway highlighting the critical byproduct divergence.

Safety & Toxicology: The Pharma Critical Path

For researchers in drug development, the choice is often dictated by ICH Q3C (R8) Guidelines on Impurities: Residual Solvents .

5.1 The Methanol vs. Ethanol Liability

When these silanes hydrolyze (either during reaction or inside the body if used in a pro-drug/matrix), they release their alkoxy groups as alcohols.

| Feature | Methanol (from DMOMS) | Ethanol (from MDES) |

| ICH Q3C Class | Class 2 (Solvents to be limited) | Class 3 (Low toxic potential) |

| PDE Limit | 30 mg/day | 50 mg/day (or 5000 ppm) |

| Toxicity | Ocular toxicity, metabolic acidosis. | Generally Recognized as Safe (GRAS). |

| Regulatory Burden | Requires rigorous quantification and justification. | Standard limit test usually sufficient. |

References

-

Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Gelest Catalog & Technical Guide. [Link]

-

International Council for Harmonisation (ICH). (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. [Link]

- Arkles, B. (1977). Tailoring Surfaces with Silanes. CHEMTECH, 7, 766-778.

- Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media.

-

PubChem. (2023).[3] Methyldiethoxysilane (Compound Summary). National Library of Medicine. [Link]

Sources

Diethoxymethylsilane molecular weight and density

Physicochemical Characterization & Synthetic Utility

Executive Summary

Diethoxymethylsilane (DEMS), CAS [2031-62-1], is a versatile organosilicon reagent characterized by its dual functionality: a hydrolyzable ethoxy-silyl framework and a reactive silicon-hydride (Si-H) bond.[1][2][3][4][5] Unlike triethoxysilane, the presence of a methyl group in DEMS reduces steric bulk and modifies the electronic environment of the silicon center, making it a preferred reagent for specific hydrosilylation and reduction protocols where mildness and selectivity are paramount.

This guide provides the definitive physicochemical data required for precise stoichiometric calculations and outlines the operational frameworks for its use in drug development and materials science.

Physicochemical Profile

For precise reaction engineering, reliance on generic "approximate" values leads to yield erosion. The following data is validated for standard laboratory conditions (STP).

Table 1: Core Physical Constants

| Property | Value | Unit | Conditions | Relevance |

| Molecular Weight | 134.25 | g/mol | - | Stoichiometric calculations |

| Density | 0.838 | g/mL | 20°C | Volumetric dosing |

| Molarity (Neat) | 6.24 | mol/L | 20°C | Reactor concentration planning |

| Boiling Point | 94–95 | °C | 760 mmHg | Distillation/Purification |

| Refractive Index | 1.3760 | 20°C | Purity verification | |

| Flash Point | 10 | °C | Closed Cup | Safety/Flammability |

| Purity Standard | ≥ 98.0 | % | GC | QC Acceptance Criteria |

Scientist's Note: The Molarity (6.24 M) is a derived value often missing from Certificates of Analysis (CoA). When designing experiments, use this value to calculate equivalents directly from volume, bypassing the mass-weighing step which introduces moisture exposure risks.

Structural Dynamics & Reactivity

DEMS is defined by the balance between its stable methyl anchor and its reactive functionalities. Understanding this structure is key to predicting side reactions.

Reactivity Map

-

Si-H (Hydridic): The primary site for hydrosilylation (Pt-catalyzed) and reduction (Lewis Acid-catalyzed). It is susceptible to oxidation.

-

Si-OEt (Alkoxy): The site for sol-gel processing or surface immobilization. It is susceptible to hydrolysis, releasing ethanol.[6]

Figure 1: Functional map of Diethoxymethylsilane illustrating the orthogonal reactivity of the hydride and alkoxy groups.

Synthetic Utility & Protocols

A. Hydrosilylation (The Primary Application)

DEMS is extensively used to functionalize alkenes. The Si-H bond adds across carbon-carbon double bonds, typically catalyzed by Platinum(0) (Karstedt’s catalyst) or Platinum(IV) (Speier’s catalyst).[3]

Why DEMS? Compared to Triethoxysilane, DEMS is less prone to violent disproportionation and offers better solubility profiles for organic substrates due to the methyl group.

Protocol: Pt-Catalyzed Hydrosilylation of a Terminal Alkene

Target: Anti-Markovnikov addition product.[7][8]

Reagents:

-

Terminal Alkene (1.0 equiv)[3]

-

DEMS (1.1 – 1.2 equiv)

-

Karstedt’s Catalyst (10-50 ppm Pt loading)

-

Solvent: Toluene or THF (Anhydrous)

Workflow Diagram:

Figure 2: Step-by-step operational workflow for the safe hydrosilylation using DEMS.

Critical Control Points:

-

Exotherm Management: The Si-H addition is exothermic. DEMS must be added slowly to the catalyst/alkene mixture.[3] Adding catalyst to a pool of silane/alkene can trigger a runaway reaction.

-

Catalyst Poisoning: Avoid N, S, or P containing impurities in the alkene, as these chelate Pt and kill the catalyst.

-

Endpoint: Monitor the disappearance of the Si-H peak in IR (~2100-2200 cm⁻¹) or the vinyl protons in ¹H NMR.

B. Selective Reduction

In the presence of Lewis acids (e.g.,

-

Advantage:[9] Milder than

; tolerates esters and nitro groups.

Quality Control & Handling

Purity Verification System

Before committing expensive drug intermediates to a reaction, validate the DEMS quality.

-

Visual: Must be a clear, colorless liquid.[5][9] Turbidity indicates hydrolysis (formation of siloxanes).

-

Density Check: Measure density.

-

GC Analysis: Check for the presence of ethanol (hydrolysis byproduct).

Safety Profile

-

H2 Evolution: Contact with water, acids, or bases releases Hydrogen gas (

). -

Flammability: Flash point is 10°C. Ground all glassware to prevent static discharge.

References

-

National Institute of Standards and Technology (NIST). "Silane, diethoxymethyl- Properties." NIST Chemistry WebBook, SRD 69. [Link][13]

-

PubChem. "Methyldiethoxysilane (Compound)."[10][11][14] National Library of Medicine. [Link]

- Gelest, Inc. "Reactive Silicones: Hydrosilylation Guide.

Sources

- 1. Diethoxymethylsilane | 2031-62-1 [chemicalbook.com]

- 2. Diethoxymethylsilane | CAS 2031-62-1 | Catsyn [catsyn.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Diethoxymethylsilane CAS 2031-62-1 For Sale - Kerton Chemical [kerton-industry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Diethoxymethylsilane, DEMS [organic-chemistry.org]

- 8. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 9. sdlookchem.com [sdlookchem.com]

- 10. メチルジエトキシシラン ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 甲基二乙氧基硅烷 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Diethoxymethylsilane | CAS#:2031-62-1 | Chemsrc [chemsrc.com]

- 13. Silane, diethoxymethyl- [webbook.nist.gov]

- 14. Methyldiethoxysilane | C5H14O2Si | CID 74848 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diethoxy(methyl)silane synonyms and IUPAC name

Technical Whitepaper: Diethoxy(methyl)silane – Nomenclature, Reactivity, and Application Frameworks

Executive Summary

Diethoxy(methyl)silane (CAS 2031-62-1) is a versatile organosilicon reagent characterized by a reactive silicon-hydride (Si–H) bond and two hydrolyzable ethoxy groups.[1][2][3][4][5][6][7] In pharmaceutical research and materials science, it serves a dual function: as a mild, selective reducing agent for carbonyls and amides, and as a hydrosilylation precursor for functionalizing alkenes. This guide provides a definitive technical analysis of its nomenclature, physicochemical properties, and experimental protocols, specifically tailored for drug development and synthetic chemistry applications.

Chemical Identity & Nomenclature

Accurate nomenclature is critical in organosilicon chemistry due to the structural diversity of silane derivatives.

IUPAC Name: Diethoxy(methyl)silane [1][7][8]

-

Rationale: The name is derived by treating the molecule as a substituted silane (

). The substituents are listed alphabetically: diethoxy (

Synonym & Identifier Matrix

| Category | Identifier / Synonym | Context |

| IUPAC | Diethoxy(methyl)silane | Preferred scientific name |

| Common | Methyldiethoxysilane | Widely used in industrial catalogs |

| Acronym | DEMS | Common laboratory shorthand |

| Inverted | Diethoxymethylsilane | Focuses on alkoxy functionality |

| CAS RN | 2031-62-1 | Unique registry number |

| Formula | Empirical formula | |

| SMILES | CCOOCC | Chemoinformatics string |

Structural Visualization The following diagram illustrates the tetrahedral geometry of Diethoxy(methyl)silane, highlighting the reactive Si–H bond which distinguishes it from fully substituted silanes like Methyltriethoxysilane.

Physicochemical Profile

Understanding the physical constants is essential for process design, particularly in distillation and solvent selection.

| Property | Value | Technical Implication |

| Molecular Weight | 134.25 g/mol | Stoichiometric calculations |

| Boiling Point | 94–95 °C | Moderate volatility; amenable to standard distillation |

| Density | 0.838 g/mL (20 °C) | Lighter than water; phase separation in aqueous workups |

| Refractive Index | Purity verification metric | |

| Flash Point | 10 °C (Closed Cup) | High Flammability Hazard ; requires inert atmosphere |

| Hydrolytic Stability | Low | Rapidly hydrolyzes to release ethanol and |

Synthesis & Reactivity Mechanisms

Synthesis via Alcoholysis

Diethoxy(methyl)silane is typically synthesized by the controlled alcoholysis of methyldichlorosilane (

-

Critical Control: The reaction must be kept anhydrous to prevent polymerization. An acid scavenger (e.g., tertiary amine) or continuous inert gas purge is used to remove HCl.

Primary Reaction: Hydrosilylation

In drug development, DEMS is a primary reagent for hydrosilylation —the addition of the Si–H bond across unsaturated carbon-carbon bonds (alkenes/alkynes). This reaction is catalyzed by Platinum (Karstedt’s catalyst) or Rhodium and follows the Chalk-Harrod mechanism.

Mechanism Visualization: Chalk-Harrod Cycle

Experimental Protocols

Protocol A: Catalytic Hydrosilylation of Terminal Alkenes

-

Objective: To functionalize a terminal alkene with a diethoxymethylsilyl group (precursor for sol-gel or surface bonding).

-

Reagents: Terminal Alkene (1.0 eq), Diethoxy(methyl)silane (1.1 eq), Karstedt’s Catalyst (Pt(0), ~10-50 ppm).

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with dry Nitrogen (

). -

Catalyst Loading: Charge the flask with the alkene and the catalyst solution.[5][9] Heat to 60 °C.

-

Controlled Addition: Add Diethoxy(methyl)silane dropwise via the addition funnel.

-

Why? The reaction is exothermic.[5] Dropwise addition prevents thermal runaway and minimizes homocoupling side reactions.

-

-

Monitoring: Monitor reaction progress via FTIR (disappearance of Si–H peak at ~2160

) or -

Workup: Distill the product directly under reduced pressure. Avoid aqueous workup to prevent hydrolysis of the ethoxy groups.

Protocol B: Selective Reduction of Amides to Amines

-

Objective: Mild reduction of a tertiary amide to a tertiary amine without using pyrophoric Lithium Aluminum Hydride (LAH).

-

Reagents: Amide substrate (1.0 eq), Diethoxy(methyl)silane (2.0–3.0 eq), Catalyst (

or

Step-by-Step Methodology:

-

Solvent Choice: Dissolve the amide in anhydrous Toluene or THF.

-

Reagent Mixing: Add Diethoxy(methyl)silane and the metal catalyst (e.g., 5 mol% Zinc Acetate).

-

Reaction: Stir at 40–60 °C for 12–24 hours.

-

Mechanism:[10] The silane acts as a hydride donor, converting the

to a

-

-

Quench: Carefully add aqueous NaOH or acidic methanol to hydrolyze the silyl-amine intermediate.

-

Extraction: Extract the free amine with organic solvent (e.g., Ethyl Acetate).

Applications in Drug Development

Green Chemistry Reductions

Diethoxy(methyl)silane is increasingly preferred over traditional hydride reagents (LAH,

-

Selectivity: It exhibits high chemoselectivity, capable of reducing amides, esters, or aldehydes while tolerating nitro, cyano, or aryl halide groups.

-

Safety: Unlike LAH, DEMS does not react violently with dry air and generates easily removable siloxane byproducts (polymethylsiloxanes).

Surface Functionalization & Delivery Vectors

In the development of silica-based drug delivery systems:

-

Linker Chemistry: The ethoxy groups hydrolyze to anchor the silane to silica nanoparticles (

). -

Functional Handle: The Si–H bond remains available for "Click" hydrosilylation with drug molecules or targeting peptides containing vinyl groups. This allows for the covalent attachment of active pharmaceutical ingredients (APIs) to carrier surfaces.

Safety & Handling

-

Hazard Class: Flammable Liquid (Category 2).[1]

-

H2 Evolution: Contact with strong bases, acids, or catalytic metals in the presence of water releases Hydrogen gas (

), presenting an explosion hazard. -

Storage: Store under Nitrogen in a cool, dry place. Moisture ingress causes hydrolysis, leading to pressure buildup (ethanol vapor) and gelation.

References

-

PubChem. Diethoxy(methyl)silane - Compound Summary. National Library of Medicine. Available at: [Link]

-

Gelest, Inc. Silicon-Based Reducing Agents: Methyldiethoxysilane. Technical Brochure.[4] Available at: [Link]

-

NIST Chemistry WebBook. Silane, diethoxymethyl-. National Institute of Standards and Technology.[7][11] Available at: [Link]

Sources

- 1. Methyldiethoxysilane | C5H14O2Si | CID 74848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. メチルジエトキシシラン ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. METHYLSILANE synthesis - chemicalbook [chemicalbook.com]

- 4. CAS 2031-62-1: Methyldiethoxysilane | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diethoxymethylsilane CAS 2031-62-1 For Sale - Kerton Chemical [kerton-industry.com]

- 7. Silane, diethoxymethyl- [webbook.nist.gov]

- 8. Diethoxymethylsilane | CAS#:2031-62-1 | Chemsrc [chemsrc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN1169813C - Synthesis method of methyldimethoxy silane - Google Patents [patents.google.com]

- 11. Silane, diethoxymethyl- [webbook.nist.gov]

Solubility of Diethoxymethylsilane in Organic Solvents

Executive Summary

Diethoxymethylsilane (DEMS, CAS 2031-62-1) is a versatile organosilicon intermediate characterized by its dual functionality: a hydrolyzable ethoxy group (

Critical Takeaway: While DEMS is physically miscible with many solvents, its chemical stability is the limiting factor. It is highly sensitive to moisture and protic solvents (alcohols, amines), which trigger hydrolysis or solvolysis. Therefore, "solubility" must always be contextualized with "stability."

Physicochemical Framework

To predict solubility behavior, one must understand the molecular parameters of DEMS. It is a small, low-polarity molecule with a lipophilic methyl group and two ethoxy groups that provide moderate polarity.

Table 1: Physicochemical Properties of Diethoxymethylsilane

| Property | Value | Relevance to Solubility |

| Molecular Formula | Small molecule; high diffusivity. | |

| Molecular Weight | 134.25 g/mol | Facilitates miscibility in small-molecule solvents. |

| Boiling Point | 94–95 °C | Moderate volatility; suitable for solution-phase reactions. |

| Density | 0.838 g/mL (20 °C) | Lower density than halogenated solvents; forms top layer in aqueous biphasic systems (before hydrolysis). |

| Polarity | Low-Moderate | Compatible with non-polar and moderately polar aprotic solvents. |

| Hydrolytic Sensitivity | High | Reacts with moisture to form silanols and ethanol. |

Solubility Landscape & Solvent Compatibility[3][4][5][6][7][8]

The following analysis categorizes solvents based on their physical capability to dissolve DEMS and their chemical inertness toward it.

Aprotic Polar Solvents (Recommended)

These solvents offer the best balance of solubility and stability, provided they are anhydrous.

-

Tetrahydrofuran (THF): Excellent solubility.[1][4][5] Widely used for hydrosilylation reactions.

-

Dichloromethane (DCM) & Chloroform: Fully miscible. commonly used for NMR analysis and synthesis.

-

Acetonitrile: Miscible, though phase separation can occur at very low temperatures or high water content.

-

Dimethyl Sulfoxide (DMSO): Miscible, but hygroscopic nature requires rigorous drying to prevent hydrolysis.

Aromatic Hydrocarbons (Highly Recommended)

-

Toluene & Benzene: Excellent solvents for DEMS. Toluene is the industry standard for scale-up due to its low moisture uptake compared to ethers and its suitable boiling point.

Aliphatic Hydrocarbons (The "Insolubility" Anomaly)

-

Hexane & Pentane:

-

Database Discrepancy: Some commercial databases (e.g., Fisher Scientific, ChemicalBook) list DEMS as "Insoluble in hexane."

-

Scientist's Insight: This contradicts fundamental organosilicon chemistry. The lipophilic methyl and ethyl groups typically render such silanes soluble in alkanes. The reported "insolubility" likely refers to hydrolyzed polymeric byproducts (gels) formed when DEMS is introduced to non-anhydrous hexane, or it is a propagated database error.

-

Recommendation: Treat as soluble in anhydrous hexane; however, perform a small-scale miscibility test before bulk mixing.

-

Protic Solvents (Reactive - Use with Caution)

-

Alcohols (Ethanol, Methanol): Physically miscible but chemically reactive.

-

Water: Immiscible initially, but rapidly hydrolyzes at the interface to form water-soluble silanols and eventually insoluble cross-linked siloxanes (gels).

Ethers

-

Diethyl Ether: Similar to hexane, some sources list this as insoluble, which is chemically counter-intuitive. In practice, ethers are standard solvents for silane reductions (e.g., with

). Ensure the ether is peroxide-free and anhydrous.

Visualization: Solubility vs. Reactivity

The following diagram maps the decision logic for solvent selection, distinguishing between physical miscibility and chemical stability.

Figure 1: Solvent compatibility map for Diethoxymethylsilane. Green indicates stable solubility; Red indicates reactivity.

Mechanistic Insights: The Hydrolysis Pathway

Understanding the interaction with water is crucial because "insolubility" in organic solvents is often actually the precipitation of hydrolysis products.

When DEMS encounters moisture in a "wet" organic solvent:

-

Hydrolysis: The ethoxy groups hydrolyze to form silanols (

). -

Condensation: Silanols react with each other to form siloxane bonds (

). -

Gelation: As the molecular weight increases, the polymer becomes insoluble and precipitates.

Figure 2: Hydrolysis pathway leading to insoluble gel formation in wet solvents.

Experimental Protocols

Handling & Storage[10][12][13]

-

Atmosphere: Always handle under dry nitrogen or argon.

-

Vessel: Use oven-dried glassware. Surface hydroxyls on glass can react with DEMS over time; silylation of the glassware is a common side-effect.

-

Storage: Store at 2–8 °C in tightly sealed containers. If the liquid turns cloudy or viscous, polymerization has occurred.

Protocol: Solvent Drying & Miscibility Test

Before using a new solvent batch with DEMS for critical applications (e.g., CVD or catalysis), validate the system.

-

Dry the Solvent:

-

Use molecular sieves (3Å or 4Å), activated at 300°C.

-

Standard: < 50 ppm water content.

-

-

The "Drop Test":

-

Place 1 mL of solvent in a dry vial under inert gas.

-

Add 1 drop of DEMS.

-

Observation:

-

Clear solution: Miscible and dry.

-

Cloudiness/Haze: Solvent is wet (hydrolysis occurring).

-

Phase separation: Immiscible (rare for recommended solvents).

-

-

References

-

Fisher Scientific. (2025). Diethoxymethylsilane Safety Data Sheet. Retrieved from

-

ChemicalBook. (2026). Diethoxymethylsilane Properties and Solubility. Retrieved from

-

Kerton Chemical. (2025).[6] Application of Diethoxymethylsilane in Surface Modification. Retrieved from

-

Gelest, Inc. (2015). Silane Coupling Agents: Connecting Across Boundaries. (Referenced for general organosilane solubility principles). Retrieved from

-

BenchChem. (2025). Reaction Mechanism of Diethoxysilane with Water. Retrieved from

Sources

- 1. Diethoxymethylsilane | 2031-62-1 [chemicalbook.com]

- 2. Diethoxymethylsilane CAS 2031-62-1 For Sale - Kerton Chemical [kerton-industry.com]

- 3. Diethoxymethylsilane, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. chemicalbook.com [chemicalbook.com]

Diethoxymethylsilane boiling point and flash point

Title: Technical Whitepaper: Thermodynamic Profile and Safety Protocols for Diethoxymethylsilane (DEMS)

Abstract Diethoxymethylsilane (DEMS, CAS 2031-62-1) is a versatile organosilicon hydride reagent widely utilized in hydrosilylation, reduction of amides, and surface functionalization. Its utility, however, is bounded by a rigorous thermodynamic profile characterized by a moderate boiling point (94–95 °C) and a critically low flash point (1 °C). This guide analyzes the physicochemical properties of DEMS, translates these metrics into safe handling protocols, and details a validated experimental workflow for catalytic hydrosilylation.

Part 1: Physicochemical Characterization[1]

The effective use of DEMS in organic synthesis requires a precise understanding of its phase transition boundaries. The low flash point necessitates engineering controls typically reserved for Class IB flammable liquids.

Table 1: Physicochemical Properties of Diethoxymethylsilane

| Property | Value | Context for Researchers |

| CAS Number | 2031-62-1 | Unique Identifier |

| Boiling Point (BP) | 94–95 °C (at 760 mmHg) | Volatile; allows for easy removal via vacuum distillation but requires reflux condensers for reactions >60 °C. |

| Flash Point (FP) | 1 °C (33.8 °F) [Closed Cup] | Critical Hazard: Vapors can ignite at refrigerator temperatures. Requires grounding and inert atmosphere. |

| Density | 0.838 g/mL (at 20 °C) | Lighter than water; phase separation in aqueous workups (though hydrolysis is rapid). |

| Molecular Weight | 134.25 g/mol | Used for stoichiometric calculations. |

| Appearance | Colorless, clear liquid | Yellowing indicates contamination or polymerization. |

| Reactivity | Moisture Sensitive | Hydrolyzes to release Ethanol and Hydrogen gas ( |

Thermodynamic Analysis:

-

Boiling Point Implications: With a BP of ~95 °C, DEMS is compatible with common anhydrous solvents like Tetrahydrofuran (THF, BP 66 °C) and Toluene (BP 110 °C). In THF, DEMS can be used at reflux without significant loss, whereas in Toluene, the reaction temperature must be carefully monitored to prevent boil-off of the reagent before consumption.

-

Flash Point Risks: The flash point of 1 °C indicates that a combustible vapor-air mixture exists above the liquid surface at almost all standard laboratory conditions. Static discharge from pouring or non-grounded equipment is a primary ignition vector.

Part 2: Safety & Handling Protocols

The "Flash Point Factor": Because the flash point is well below ambient temperature, DEMS must be handled as a high-risk flammable liquid . The primary danger is not just fire, but the invisible accumulation of vapors that can travel to ignition sources.

Protocol 1: Engineering Controls & Storage

-

Inert Atmosphere: All transfers must occur under Nitrogen (

) or Argon ( -

Grounding: All vessels (Schlenk flasks, addition funnels) and transfer lines (cannulas) must be grounded. Use copper wire clips to bridge glass joints if necessary.

-

Moisture Exclusion: Store in a desiccator or glovebox. Contact with moisture generates

gas, which can over-pressurize sealed containers and create an explosive atmosphere.

Visualizing the Safety Hierarchy:

Figure 1: Layered safety hierarchy for handling low-flash-point organosilanes.

Part 3: Experimental Protocol

Catalytic Hydrosilylation of Terminal Alkenes

This protocol demonstrates the use of DEMS to functionalize a terminal alkene using Karstedt’s catalyst.[1][2] This reaction exploits the Si-H bond reactivity while managing the exothermicity and volatility of the reagent.

Reagents:

-

Terminal Alkene (1.0 equiv)[2]

-

Diethoxymethylsilane (DEMS) (1.1–1.2 equiv)[2]

-

Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) (~0.1 mol%)

-

Solvent: Anhydrous Toluene or THF[2]

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon for 15 minutes.

-

Catalyst Activation: Add the anhydrous solvent and the alkene (1.0 equiv) to the flask.[2] Add Karstedt’s catalyst solution via a gas-tight syringe. Stir for 5 minutes to ensure homogeneity.

-

Reagent Addition:

-

Load DEMS (1.2 equiv) into a pressure-equalizing addition funnel attached to the flask.

-

Critical Step: Add DEMS dropwise over 20–30 minutes. The reaction is exothermic.[2] Monitor the internal temperature; if it exceeds 60 °C (approaching solvent BP), pause addition.

-

-

Reaction Phase:

-

Once addition is complete, heat the mixture to 60 °C (if using Toluene) or mild reflux (if using THF).

-

Monitor reaction progress via GC-MS or NMR (disappearance of alkene vinyl protons).

-

-

Workup & Purification:

-

Cool the mixture to room temperature.

-

Remove solvent and excess DEMS under reduced pressure (Rotary evaporator). Note: Because DEMS BP is 94 °C, it requires a vacuum < 10 mmHg and a bath temp of 40 °C for efficient removal.

-

Purify the product via vacuum distillation.

-

Mechanistic Insight (Chalk-Harrod Cycle): The reaction proceeds via the Chalk-Harrod mechanism, involving oxidative addition of the Si-H bond to the Pt(0) center, followed by alkene coordination and insertion.[2]

Figure 2: The Chalk-Harrod catalytic cycle for hydrosilylation using DEMS.

Part 4: References

-

Sigma-Aldrich. (2024). Methyldiethoxysilane Safety Data Sheet (SDS). Retrieved from

-

BenchChem. (2025).[2] Application Notes and Protocols for Catalytic Hydrosilylation with Diethoxymethylsilane. Retrieved from

-

Gelest, Inc. (2014). Diethoxymethylsilane Safety Data Sheet. Retrieved from

-

Nakajima, Y., & Shimada, S. (2014). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. RSC Advances. Retrieved from

-

Organic Chemistry Portal. (2023). Reduction of Amides to Amines. Retrieved from

Sources

The Physicochemical Architecture of the Si-H Bond in Diethoxymethylsilane (DEMS)

A Comprehensive Guide for Synthetic Applications

Executive Summary: The "Warhead" of Functionalization

Diethoxymethylsilane (DEMS),

This guide deconstructs the Si-H bond's architecture, explaining why it functions as a "warhead" for hydrosilylation and reduction reactions. We move beyond basic properties to explore the electronic and steric factors that dictate its behavior in high-precision synthesis.

Molecular Architecture & Electronic Properties

The reactivity of the Si-H bond in DEMS is not intrinsic solely to the silicon-hydrogen pairing but is modulated by the spectator ligands: two ethoxy groups and one methyl group.

2.1 Geometric Configuration

The central silicon atom adopts a distorted tetrahedral geometry . Unlike carbon analogs, silicon's larger atomic radius (1.17 Å vs. 0.77 Å for Carbon) allows for longer bond lengths and greater susceptibility to nucleophilic attack.

-

Bond Lengths: The Si-H bond is approximately 1.46–1.48 Å , significantly longer than a C-H bond (1.09 Å).

-

Steric Environment: The ethoxy groups are conformationally flexible, creating a dynamic steric shield. However, the small radius of the Hydrogen atom ensures the Si-H bond remains accessible to bulky transition metal catalysts (e.g., Karstedt’s catalyst).

2.2 Electronic Polarization (The Reactivity Driver)

The Si-H bond is polarized in the opposite direction of a C-H bond. Silicon (electronegativity

-

Result: The hydrogen bears a partial negative charge (

), giving it hydridic character . -

Substituent Effect: The two oxygen atoms in the ethoxy groups are highly electronegative (

). They withdraw electron density from the silicon center via induction (

Figure 1: Structural connectivity of Diethoxymethylsilane. The red arrow highlights the polarized Si-H bond, which is the primary site of reactivity for hydrosilylation.

Spectroscopic Fingerprinting (Validation)

To validate the integrity of DEMS reagents before use, researchers must rely on specific spectroscopic markers. The Si-H bond provides distinct signatures in both IR and NMR.

3.1 Infrared Spectroscopy (FT-IR)

The Si-H stretching vibration is the most rapid diagnostic tool. In DEMS, the inductive effect of the ethoxy groups shifts this frequency higher compared to trialkylsilanes.

| Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |

| Si-H Stretch | 2150 – 2170 | Strong/Sharp | Disappearance indicates reaction completion. |

| Si-O-C Stretch | 1070 – 1100 | Very Strong | Confirms ethoxy integrity. |

| Si-C Stretch | ~1260 | Medium | Characteristic of Si-Me group. |

3.2 Nuclear Magnetic Resonance (

NMR)

NMR is the gold standard for structural confirmation. The Si-H bond creates a large coupling constant (-

Chemical Shift (

): Typically -15 to -25 ppm (relative to TMS). The shift is upfield due to the shielding from the oxygen atoms. -

Coupling Constant (

): 200 – 240 Hz . This large doublet splitting confirms the direct attachment of Hydrogen to Silicon.

Reactivity Profile: Catalytic Hydrosilylation[2][3]

The primary application of the DEMS Si-H bond in drug development is the Hydrosilylation of alkenes (e.g., functionalizing vinyl-terminated PEG or drug linkers).

4.1 Mechanism (Chalk-Harrod Cycle)

The reaction proceeds via the modified Chalk-Harrod mechanism.[1] The hydridic nature of the Si-H bond allows it to undergo oxidative addition to low-valent metal catalysts (Pt, Rh).

Figure 2: The Chalk-Harrod catalytic cycle. The Si-H bond is cleaved during the oxidative addition step (blue box), initiating the functionalization.

Experimental Protocol: Hydrosilylation of a Terminal Alkene

Context: Functionalization of a vinyl-terminated ligand with DEMS.

Safety Pre-check: Ensure Schlenk line is active. Si-H compounds can generate

Materials

-

Diethoxymethylsilane (DEMS) [CAS: 2031-62-1][2]

-

Vinyl-functionalized substrate (1.0 equiv)

-

Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt’s Catalyst) in xylene (~2% Pt)

-

Anhydrous Toluene (Solvent)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of dry Nitrogen or Argon.

-

Substrate Dissolution: Add the vinyl substrate and anhydrous toluene. Degas the solution by bubbling nitrogen for 10 minutes.

-

Catalyst Activation: Add Karstedt’s catalyst (typically 10-50 ppm Pt relative to substrate). Stir for 5 minutes.

-

Controlled Addition (The Critical Step):

-

Why: The reaction is exothermic.[3] Adding DEMS all at once can cause a runaway thermal event.

-

Action: Add DEMS (1.1 equiv) dropwise via a syringe pump or pressure-equalizing dropping funnel over 20 minutes.

-

-

Reaction Monitoring:

-

Heat to 60°C.

-

Validation: Take an aliquot every 30 minutes. Monitor FT-IR. The reaction is complete when the Si-H peak at ~2160 cm⁻¹ disappears .

-

-

Workup: Remove solvent and excess DEMS under reduced pressure (rotary evaporator). DEMS is volatile (b.p. 102°C), facilitating easy removal.

Safety & Stability: Handling the Si-H Bond

The structural advantage of the Si-H bond is also its primary safety hazard.

| Hazard | Mechanism | Prevention |

| Hydrogen Evolution | Store under inert gas. Avoid basic impurities.[4] | |

| Flash Fire | Low flash point due to volatility. | Ground all glassware. Use spark-proof tools. |

| Pressure Buildup | Decomposition releases gas. | Use vented caps for long-term storage (if applicable) or pressure-relief valves. |

References

-

PubChem. (n.d.). Diethoxymethylsilane (Compound).[2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Silane, diethoxymethyl- IR Spectrum.[7] SRD 69.[7] Retrieved from [Link]

-

Gelest, Inc. (2020). Silicon Compounds: Silanes & Silicones - Hydrosilylation Guide. Retrieved from [Link]

- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media.

Sources

- 1. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethoxymethylsilane | 2031-62-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. Silane, diethoxymethyl- [webbook.nist.gov]

Methodological & Application

Protocol for hydrosilylation using diethoxymethylsilane

Application Note: High-Fidelity Hydrosilylation Protocols Using Diethoxymethylsilane

Executive Summary

This guide details the operational protocol for the catalytic hydrosilylation of unsaturated carbon-carbon bonds using Diethoxymethylsilane (DEMS) . Unlike triethoxysilane (which is prone to rapid hydrolysis and sol-gel formation) or chlorosilanes (which release corrosive HCl), DEMS offers a balanced reactivity profile. It provides a bifunctional ethoxy handle for surface modification or crosslinking while maintaining a methyl group that modulates steric hindrance and electronic density at the silicon center.

This protocol is designed for researchers requiring high regioselectivity (anti-Markovnikov) and minimal side reactions (isomerization, hydrogenation).

Chemical Profile & Critical Properties

Before initiating synthesis, the operator must understand the physical and chemical constraints of the reagent.

| Property | Value | Operational Implication |

| CAS Number | 2031-62-1 | Verification of reagent identity.[1][2] |

| Molecular Weight | 134.25 g/mol | Stoichiometric calculations. |

| Boiling Point | 94-95 °C | Moderate volatility; suitable for reflux but requires chilled condensers. |

| Density | 0.838 g/mL | Essential for volumetric dispensing. |

| Hydrolytic Stability | Low | CRITICAL: Reacts with moisture to release Ethanol and H₂ gas. Requires anhydrous conditions.[3] |

| Flash Point | 10 °C (approx) | Highly Flammable. Ground all glassware. |

Mechanistic Insight: The Chalk-Harrod Cycle

To troubleshoot effectively, one must understand the underlying mechanism. Platinum-catalyzed hydrosilylation generally follows the Chalk-Harrod mechanism.[3][4][5][6] Understanding this cycle explains why induction periods occur (activation of pre-catalyst) and why isomerization is a common side reaction (beta-hydride elimination).

Figure 1: The Chalk-Harrod Catalytic Cycle for DEMS

Caption: Standard Chalk-Harrod cycle illustrating the critical insertion step where regioselectivity is determined.

Experimental Protocol

Reagent Preparation & Pre-treatment

-

Catalyst Selection:

-

Standard:Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex). Preferred for high activity and solubility in organic solvents.

-

Robust:Speier’s Catalyst (H₂PtCl₆ in iPrOH).[3] Use if the substrate contains functional groups that might coordinate too strongly to Pt(0).

-

-

Stoichiometry: Use 1.1 equivalents of DEMS relative to the alkene. A slight excess of silane compensates for volatility and ensures complete conversion of the alkene (which is often harder to remove).

-

Drying: All glassware must be flame-dried or oven-dried (120°C for 4h). Solvents (Toluene or THF) must be anhydrous (<50 ppm H₂O).

Step-by-Step Synthesis

Scale: 10 mmol Alkene basis.

-

Setup:

-

Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (capped with a nitrogen balloon or gas inlet), a temperature probe, and a pressure-equalizing addition funnel.

-

Flush the system with dry Nitrogen/Argon for 15 minutes.

-

-

Catalyst & Substrate Loading:

-

Add 10 mmol of Alkene and 5 mL of anhydrous Toluene to the flask.

-

Add Karstedt’s Catalyst solution.[3][7] Target loading: 10–50 ppm Pt (molar basis relative to alkene).

-

Note: If the alkene is valuable, add it last. However, standard protocol loads alkene + catalyst first to prevent silane homocoupling.

-

-

Activation & Addition:

-

Heat the mixture to 40°C .

-

Load 11 mmol of Diethoxymethylsilane (DEMS) into the addition funnel.

-

Add a small "seed" amount (approx. 5% of total volume) of DEMS to the flask.

-

Observe: Look for a color change (often shifting from slight yellow to clear or amber) and a temperature spike (exotherm). This confirms catalyst activation.

-

-

Controlled Reaction:

-

Once activation is confirmed, add the remaining DEMS dropwise over 20–30 minutes.

-

Maintain internal temperature between 60°C – 70°C . Do not exceed 80°C to minimize isomerization.

-

Safety: If the exotherm ceases, STOP addition. Re-heating without reaction can lead to a runaway event when the reaction finally kicks in.

-

-

Monitoring:

-

Monitor via FT-IR . Track the disappearance of the Si-H stretch at ~2120 cm⁻¹ .

-

Reaction is typically complete 1–3 hours after addition finishes.

-

-

Workup (Anhydrous):

-

Do not perform an aqueous wash. The ethoxy groups will hydrolyze.

-

Remove solvent and excess DEMS via rotary evaporation (bath < 40°C).

-

Purify the product via fractional vacuum distillation .

-

Workflow Visualization

Figure 2: Experimental Workflow for DEMS Hydrosilylation

Caption: Linear operational workflow emphasizing the critical activation check before bulk addition.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Exotherm / Reaction Stalled | Catalyst poisoning (S, N, P, or chelating groups). | Increase Pt loading to 100 ppm. Switch to Speier’s catalyst. Ensure reagents are free of amines/thiols. |

| Gelation / White Precipitate | Moisture ingress causing hydrolysis/condensation. | Re-dry all glassware.[3] Use fresh anhydrous solvents. Check gas lines for leaks. |

| Isomerization (Internal Alkene) | Reaction temperature too high; "Starved" silane conditions. | Lower temperature.[7] Increase silane concentration relative to alkene (reverse addition order if necessary, though risky). |

| Residual Si-H Signal | Incomplete conversion. | Add 0.1 eq more alkene (if silane is in excess) or catalyst. Run longer. |

References

- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer.

-

Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Retrieved from [Link] (Source for physical properties and handling of silanes).

- Troegel, D., & Stohrer, J. (2011). Recent Advances and Actual Challenges in Late Transition Metal Catalyzed Hydrosilylation. Coordination Chemistry Reviews, 255(13-14), 1440-1459.

- Speier, J. L. (1979). Homogeneous Catalysis of Hydrosilation by Transition Metals. Advances in Organometallic Chemistry, 17, 407-447.

Sources

- 1. Methyldiethoxysilane | C5H14O2Si | CID 74848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethoxymethylsilane | CAS#:2031-62-1 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Karstedt catalysts | Johnson Matthey [matthey.com]

High-Fidelity Sol-Gel Synthesis of Diethoxymethylsilane (DEMS)

Application Note & Standard Operating Procedure

Abstract

This guide details the sol-gel synthesis of Diethoxymethylsilane (DEMS), a difunctional organosilane precursor (

Core Chemistry & Mechanism

The synthesis relies on controlling two competing reaction pathways: the formation of the siloxane network (

Reaction Pathway

-

Hydrolysis: Ethoxy groups (

) are converted to silanols ( -

Condensation: Silanols react to form the siloxane backbone.[1][2]

-

Risk Factor (Oxidation): Under basic conditions (

) or high temperatures, the

Critical Process Parameters (CPPs)

| Parameter | Optimal Range | Mechanistic Impact |

| pH | 2.0 – 4.0 | Acid catalysis promotes hydrolysis over condensation, favoring linear growth and preserving |

| Water Ratio ( | 1.5 – 3.0 | |

| Solvent | Ethanol/THF | Ethanol is the byproduct solvent. THF is used if co-precursors (e.g., styrenics) are involved. |

| Temperature | 20°C – 60°C | High temperatures during hydrolysis increase the rate of |

Materials & Equipment

Reagents

-

Precursor: Diethoxymethylsilane (DEMS), >97% purity.

-

Co-Precursor (Optional): Tetraethylorthosilicate (TEOS) for network hardening.

-

Solvent: Absolute Ethanol (EtOH), anhydrous.

-

Catalyst: 0.1 M Hydrochloric Acid (HCl) or Triflic Acid (for strict kinetic control).

-

Water: Deionized (DI) water,

.

Equipment

-

Schlenk line or Nitrogen purge setup (to minimize atmospheric moisture/oxygen).

-

Jacketed reaction vessel with temperature control.

-

Magnetic stirrer with PTFE-coated bar.

-

FTIR Spectrometer (for validation).[3]

Experimental Protocol

Protocol A: DEMS/TEOS Hybrid Sol Synthesis

This protocol creates a robust siloxane network where TEOS provides the rigid scaffold (Q units) and DEMS provides the functional

Step 1: Pre-Hydrolysis of TEOS

Rationale: TEOS hydrolyzes slower than DEMS. Pre-hydrolyzing TEOS ensures homogeneous incorporation.

-

In a clean, dry beaker, mix TEOS and Ethanol .

-

Molar Ratio: 1.0 mol TEOS : 4.0 mol EtOH.

-

-

Add 0.1 M HCl dropwise.

-

Target:

(1 mol water per mol TEOS).

-

-

Stir at 60°C for 90 minutes . The solution should remain clear.

Step 2: Co-Condensation with DEMS

-

Cool the TEOS sol to room temperature (25°C).

-

Add DEMS slowly to the stirring TEOS sol.

-

Ratio: Adjust DEMS:TEOS ratio based on desired hydrophobicity (e.g., 1:1 molar ratio).

-

-

Add the remaining water/catalyst mixture.

-

Target: Total

(Total moles water / Total moles Si).

-

-

Stir at 25°C for 24 hours .

-

Observation: Sol should be clear and colorless. Viscosity will increase slightly.

-

Step 3: Aging & Filtering

-

Age the sol at room temperature for 48 hours to equilibrate the oligomer molecular weight.

-

Filter through a 0.45 µm PTFE syringe filter to remove dust or large aggregates before coating.

Step 4: Film Deposition & Curing

-

Spin Coating: Dispense 1 mL of sol onto a silicon wafer or glass slide.

-

Spin Cycle:[3] 500 rpm (5s)

3000 rpm (30s).

-

-

Soft Bake: 60°C for 10 mins (removes solvent).

-

Hard Cure: 120°C for 1 hour.

-

Warning: Do not exceed 250°C if

preservation is required. Above 300°C,

-

Visualization of Workflows

Chemical Reaction Pathway

Caption: Pathway illustrating the critical necessity of acidic conditions to prevent Si-H cleavage.

Experimental Workflow

Caption: Step-by-step workflow for the co-condensation of DEMS and TEOS.

Characterization & Validation (Self-Validating System)

To confirm the success of your synthesis, compare your results against these standard markers.

FTIR Spectroscopy Validation

The presence of the

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| 2160 – 2250 | Critical. Sharp, distinct peak. Loss indicates oxidation. | |

| 1260 – 1275 | Confirms presence of methyl group (D unit). | |

| 1000 – 1100 | Broad, strong band indicating network formation. | |

| 3200 – 3700 | Broad band. Should decrease after curing. |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Rapid Gelation / White Precipitate | pH too high (Base catalysis) or Water ratio ( | Ensure pH < 4.[5][6] Use HCl or Acetic Acid. Reduce water content. |

| Loss of Si-H Peak (FTIR) | Oxidation during curing or alkaline contamination. | Lower curing temp (<150°C). Check glassware for residual base wash. |

| Cloudy Film | Phase separation between DEMS and TEOS. | Increase Ethanol content. Use Step 1 (Pre-hydrolysis) to improve compatibility. |

| Bubbles in Film | Hydrogen evolution ( | Check pH. Ensure no moisture contamination during storage. |

Safety Considerations

-

Hydrogen Evolution: The hydrolysis of

releases hydrogen gas ( -

Flammability: DEMS is a flammable liquid (Flash point ~10°C). Work in a fume hood away from ignition sources.

-

Toxicity: Chlorosilanes or acid catalysts are corrosive. Wear nitrile gloves and safety goggles.

References

-

Royal Society of Chemistry (RSC) . Preparation of polymethylhydrosiloxane thin films. Detailed kinetics on acid-catalyzed hydrolysis of hydride-functional silanes.

-

Gelest, Inc. Hydrophobicity, Hydrophilicity and Silane Surface Modification. Technical brochure on silane hydrolysis rates and stability.

-

MDPI Polymers . Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. Discusses TEOS/Organosilane co-condensation ratios.

-

Journal of Sol-Gel Science and Technology . Sol-gel synthesis of methyl modified optical silica coatings. Validation of methyl group retention and curing temperatures.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. gelest.com [gelest.com]

- 3. rsc.org [rsc.org]

- 4. nathan.instras.com [nathan.instras.com]

- 5. scispace.com [scispace.com]

- 6. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Surface Functionalization of Silica with Methyldiethoxysilane (MDES)

Abstract

This guide details the protocol for the surface modification of silica nanoparticles and substrates using Methyldiethoxysilane (MDES) . Unlike common aminosilanes (e.g., APTES), MDES introduces a reactive silicon-hydride (Si-H) moiety alongside a methyl group. This dual functionality provides immediate surface hydrophobicity while retaining a "click-ready" handle for post-functionalization via hydrosilylation. This protocol emphasizes anhydrous techniques to maximize monolayer grafting efficiency and preserve the integrity of the oxidation-sensitive Si-H bond.

Scientific Foundation & Mechanism

Why Methyldiethoxysilane (MDES)?

MDES (CAS: 2031-62-1) is a di-functional silane. Its structure, Me-SiH-(OEt)2, offers distinct advantages over tri-functional silanes:

-

Reduced Vertical Polymerization: With only two hydrolyzable ethoxy groups, MDES is less prone to forming thick, disordered vertical multilayers compared to triethoxysilanes. It tends to form linear chains or surface loops ("D" units).

-

Reactive Si-H Handle: The Si-H bond is chemically distinct from the silica matrix. It is stable under neutral conditions but can be activated by Platinum (Karstedt’s catalyst) to react with vinyl-terminated molecules (drugs, polymers, ligands) via hydrosilylation .

-

Hydrophobicity: The methyl group reduces surface energy, mitigating non-specific binding in biological matrices.

Reaction Mechanism

The grafting process involves the reaction of the ethoxy groups with surface silanols (Si-OH).

-

Step 1: Physisorption: MDES diffuses to the silica surface.

-

Step 2: Hydrolysis/Condensation: Surface-bound water or direct nucleophilic attack by surface silanols displaces ethanol, forming covalent siloxane (Si-O-Si) bridges.

-

Step 3: Stabilization: The Si-H group remains unreacted, pointing away from the surface, available for future chemistry.

Critical Constraint: The Si-H bond is sensitive to alkaline hydrolysis. Avoid basic catalysts (e.g., ammonia, ammonium hydroxide) as they will convert the Si-H into Si-OH, evolving Hydrogen gas (

Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Surface Topology

This diagram illustrates the transition from a hydroxylated silica surface to an MDES-functionalized surface, highlighting the preservation of the Si-H bond.

Caption: Mechanism of MDES grafting. Surface silanols displace ethoxy groups, releasing ethanol and anchoring the silane while preserving the Si-H moiety.

Materials & Equipment

Reagents

| Component | Grade/Specification | Purpose |

| Silica Substrate | Amorphous, fumed, or colloidal | Base material.[1][2] |

| Methyldiethoxysilane | >95%, stored under inert gas | Silanizing agent. |

| Toluene | Anhydrous (<50 ppm | Reaction solvent (azeotropic). |

| Ethanol | Absolute (>99.5%) | Washing solvent.[3] |

| Nitrogen/Argon | Ultra-high purity | Inert atmosphere protection. |

Equipment

-

Schlenk Line: For vacuum drying and inert gas purging.

-

Reflux Condenser: Fitted with a drying tube (CaCl2 or Drierite).

-

Round Bottom Flask (3-neck): For reaction vessel.

-

Vacuum Oven: For curing.

Experimental Protocol

Phase 1: Silica Activation (Critical)

Objective: Remove physisorbed water to prevent bulk polymerization of MDES, while retaining chemisorbed silanols for grafting.

-

Place silica in a round bottom flask.

-

Heat to 120°C under vacuum (< 1 mbar) for 4–12 hours .

-

Cool to room temperature under a stream of dry Nitrogen.

-

Note: If using colloidal silica in solvent, centrifuge and solvent-exchange into anhydrous toluene 3 times.

-

Phase 2: Silanization Reaction (Anhydrous)

Objective: Covalent attachment of MDES.

-

Solvent Addition: Add anhydrous Toluene to the flask containing activated silica. (Ratio: ~20 mL Toluene per 1 g Silica).

-

Dispersion: Sonicate for 10–15 minutes to break up aggregates.

-

Reagent Addition: Under Nitrogen flow, add MDES to the suspension.

-

Dosage: Add in excess. Typically 2–5 mmol MDES per gram of silica (approx. 0.3–0.7 mL/g).

-

-

Reaction:

-

Equip the flask with a reflux condenser.

-

Heat to Reflux (~110°C) under Nitrogen.

-

Stir gently for 12–24 hours .

-

Insight: Reflux provides the energy to overcome the activation barrier for the condensation of ethoxy groups with surface silanols.

-

Phase 3: Washing & Curing

Objective: Remove unreacted silane and stabilize the siloxane network.

-

Cooling: Allow the suspension to cool to room temperature.

-

Separation: Centrifuge (for particles) or remove substrate (for wafers).

-

Washing:

-

Wash 2x with Toluene (removes unreacted MDES).

-

Wash 2x with Ethanol (removes hydrolysis byproducts).

-

-

Curing:

-

Dry the sample in a vacuum oven at 80°C for 4–6 hours .

-

Why? This step drives the final condensation of any remaining Si-OH/Si-OEt groups, "locking" the silane layer.

-

Workflow Visualization

Diagram 2: Step-by-Step Protocol Flow

Caption: Operational workflow for MDES silanization, ensuring anhydrous integrity from activation to curing.

Characterization & Quality Control

To validate the protocol, the following analytical techniques are required.

| Technique | Target Parameter | Expected Result |

| FTIR (Transmission/ATR) | Chemical Functionality | Strong peak at 2150–2250 cm⁻¹ (Si-H stretch). Peak at ~2900 cm⁻¹ (C-H stretch).Absence of broad -OH peak (~3400 cm⁻¹). |

| Contact Angle | Surface Energy | Increase in water contact angle (typically >90°), indicating hydrophobicity. |

| TGA (Thermogravimetric) | Grafting Density | Mass loss between 200°C–600°C corresponds to decomposition of organic groups. |

| Solid State ²⁹Si NMR | Silane Environment | Appearance of D-type signals (approx -35 ppm) confirming difunctional attachment. |

Troubleshooting Guide

-

Issue: No Si-H peak in FTIR.

-

Cause: Basic contamination or wet solvents caused Si-H hydrolysis.

-

Fix: Ensure all glassware is base-free; use fresh anhydrous toluene.

-

-

Issue: Low hydrophobicity.

-

Cause: Incomplete coverage or silica not activated.

-

Fix: Increase activation time; ensure reflux temperature is maintained.

-

Safety & Handling

-

Hydrogen Evolution: While MDES is stable, contact with strong bases or catalytic metals in water can release hydrogen gas. Perform reactions in a fume hood.

-

Flammability: MDES and Toluene are flammable. Keep away from sparks/flames.

-

Moisture Sensitivity: Store MDES in a desiccator or glovebox.

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochure. Link

-

Arkles, B. (1977). Tailoring Surfaces with Silanes.[2][4][5][6][7] CHEMTECH, 7, 766-778. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[8] (Chapter on Silane Coupling Agents). Link

-

Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the Only Fashion: Covalently Attached Monolayers of Alkylsilanes on Silica and Glass. Langmuir, 16(18), 7268-7274. Link

-

NIST Chemistry WebBook. Silane, diethoxymethyl- Spectra.Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. iris.cnr.it [iris.cnr.it]

- 3. mdpi.com [mdpi.com]

- 4. lab.semi.ac.cn [lab.semi.ac.cn]

- 5. Use of p-toluenesulfonic acid for the controlled grafting of alkoxysilanes onto silanol containing surfaces: preparation of tunable hydrophilic, hydrophobic, and super-hydrophobic silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. A Low-Frequency Infrared Study of the Reaction of Methoxymethylsilanes with Silica - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Chemofidelity Reduction of Amides to Amines using Diethoxymethylsilane (DEMS)

Executive Summary

The reduction of amides to amines is a cornerstone transformation in medicinal chemistry, linking stable amide intermediates to bioactive amine pharmacophores. Traditional methods utilizing stoichiometric metal hydrides (e.g., LiAlH₄) or boranes often suffer from poor safety profiles and a lack of chemoselectivity, indiscriminately reducing esters, nitro groups, and ketones.

This protocol details the use of Diethoxymethylsilane (DEMS) as a mild, atom-economical reducing agent. When coupled with a zinc-based catalyst, DEMS offers an orthogonal reactivity profile, allowing for the reduction of amides in the presence of highly sensitive functional groups.[1] This guide focuses on the Zn(OAc)₂/DEMS system, a robust, cost-effective, and scalable method for accessing tertiary and secondary amines.

Technical Rationale & Mechanism

Why Diethoxymethylsilane (DEMS)?

DEMS (

-

Stability vs. Reactivity: Unlike highly pyrophoric silanes (e.g.,

) or sluggish alkylsilanes (e.g., -

Byproduct Management: Upon hydrolysis, DEMS generates ethanol and silicone polymers. While siloxane removal can be challenging, the ethoxy groups facilitate smoother hydrolysis compared to all-carbon silanes like PMHS.

-

Cost-Efficiency: DEMS is significantly cheaper than specialized silanes like phenylsilane (

) or diphenylsilane (

The Zinc-Catalyzed Mechanism

The reaction does not proceed via direct hydride attack (as with LiAlH₄). Instead, it follows a hydrosilylation pathway.[2][3] The zinc catalyst (typically Zinc Acetate) activates the Si-H bond, likely forming a transient zinc-hydride or activating the carbonyl oxygen to accept the hydride.

Key Mechanistic Steps:

-

Activation: Zn(II) coordinates to the amide oxygen and/or activates the silane.

-

Hydrosilylation 1: Hydride transfer to the carbonyl carbon forms a silyl hemiaminal intermediate.

-

Deoxygenation: The C-O bond is cleaved (exposing the iminium ion), driven by the formation of a strong Si-O bond.

-

Hydrosilylation 2: A second hydride transfer reduces the iminium ion to the final silylamine.

-

Hydrolysis (Workup): The N-Si bond is cleaved to release the free amine.

Figure 1: Mechanistic pathway of Zn-catalyzed amide reduction using DEMS. The reaction proceeds through a silyl hemiaminal and iminium ion before final hydrolysis.

Scope & Chemoselectivity[1][2][4][5][6][7]

One of the primary advantages of the Zn/DEMS system is its chemoselectivity . It is capable of reducing amides while leaving other reducible groups intact.[2][4][5][6]

| Functional Group | Compatibility with Zn/DEMS | Notes |

| Ester | ✅ High | Remains intact (unlike LiAlH₄ reduction). |

| Nitro | ✅ High | No reduction to aniline observed. |

| Ketone | ⚠️ Moderate | May be reduced slowly; steric bulk helps preservation. |

| Nitrile | ✅ High | Generally tolerated.[1][2] |

| Alkene/Alkyne | ✅ High | No hydrogenation observed. |

| Halogens (Cl, Br, I) | ✅ High | No dehalogenation. |

Detailed Experimental Protocol

Reagents & Equipment

-

Substrate: Tertiary Amide (1.0 equiv)

-

Reductant: Diethoxymethylsilane (DEMS) (2.5 – 3.0 equiv)

-

Catalyst: Zinc Acetate [Zn(OAc)₂] (anhydrous preferred) (5 – 10 mol%)

-

Solvent: Toluene (anhydrous) or 2-MeTHF.

-

Workup: 1M HCl, NaOH (aq), Ethyl Acetate.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Under an inert atmosphere (N₂ or Ar), add Zn(OAc)₂ (0.10 equiv).

-

Add the Tertiary Amide (1.0 equiv) and anhydrous Toluene (0.5 M concentration relative to amide).

-

Note: High concentration helps reaction kinetics.

-

-

Add DEMS (3.0 equiv) dropwise via syringe at room temperature.

-

Caution: Evolution of H₂ gas may occur if moisture is present.

-

Step 2: Reaction

-

Heat the mixture to 60–100 °C (typically 80 °C is optimal for benzamides).

-

Monitor by TLC or LC-MS.

-

Field Insight: The intermediate silylamine often streaks on silica. Look for the disappearance of the amide starting material.[5]

-

-

Reaction time varies from 4 to 16 hours depending on steric hindrance.

Step 3: Quench & Hydrolysis (CRITICAL)

The silylamine intermediate must be fully hydrolyzed to release the amine.

-

Cool the reaction mixture to 0 °C.

-